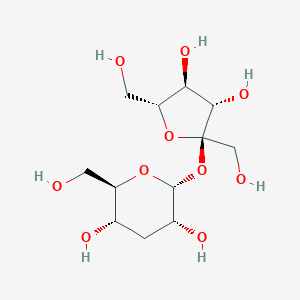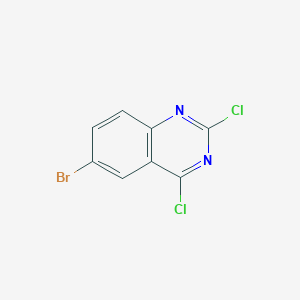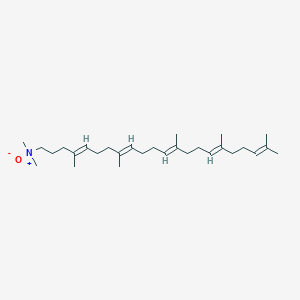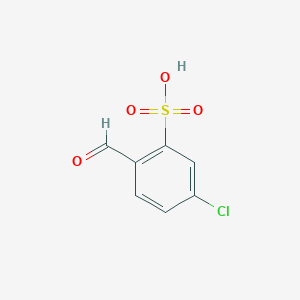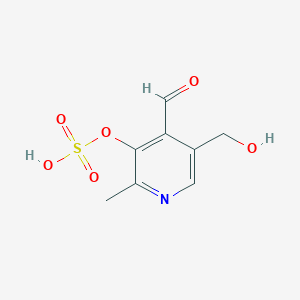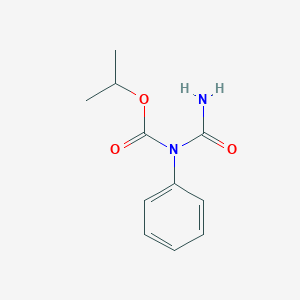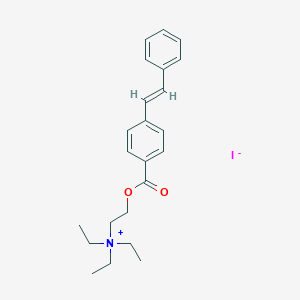![molecular formula C15H18N4O B010437 N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline CAS No. 19595-66-5](/img/structure/B10437.png)
N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline, commonly known as TO-PRO-3, is a fluorescent dye that is widely used in scientific research. Its unique properties make it an ideal tool for a variety of applications, including cell imaging, DNA staining, and flow cytometry. In
Mecanismo De Acción
TO-PRO-3 binds to DNA through intercalation, which involves insertion of the dye molecule between the base pairs of the DNA double helix. This binding results in fluorescence, allowing for visualization and analysis of DNA in cells.
Efectos Bioquímicos Y Fisiológicos
TO-PRO-3 is generally considered to be non-toxic and non-carcinogenic, making it a safe tool for scientific research. However, it is important to note that excessive exposure to the dye may result in cellular damage or death. Additionally, TO-PRO-3 can interfere with some DNA-binding proteins, leading to altered gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TO-PRO-3 has several advantages as a tool for scientific research. Its fluorescent properties make it an ideal tool for visualizing and analyzing cellular structures and processes. Additionally, it is relatively easy to use and does not require specialized equipment. However, there are also some limitations to its use. TO-PRO-3 is not suitable for use in live cells, as it is not membrane-permeable. Additionally, it can interfere with some DNA-binding proteins, which may impact experimental results.
Direcciones Futuras
There are several potential future directions for research involving TO-PRO-3. One area of interest is the development of new fluorescent dyes with improved properties, such as increased sensitivity or specificity. Additionally, there is potential for the use of TO-PRO-3 in new applications, such as in the development of biosensors or diagnostic tools. Finally, further research is needed to fully understand the mechanism of action of TO-PRO-3 and its impact on cellular processes.
Conclusion
In conclusion, TO-PRO-3 is a valuable tool for scientific research due to its fluorescent properties and ability to stain DNA in cells. Its unique properties make it an ideal tool for a variety of applications, including cell imaging, DNA staining, and flow cytometry. While there are some limitations to its use, TO-PRO-3 remains an important tool for researchers in a variety of fields.
Métodos De Síntesis
TO-PRO-3 is synthesized through a series of chemical reactions, starting with the precursor 4-chloro-2,6-dimethylphenol. This compound is first reacted with sodium nitrite to form a diazonium salt, which is then coupled with 4-(pyridin-1-yl)aniline to form the azo compound. The resulting compound is then oxidized to form the final product, TO-PRO-3.
Aplicaciones Científicas De Investigación
TO-PRO-3 is widely used in scientific research due to its fluorescent properties. It can be used to stain DNA in live or fixed cells, allowing for visualization and analysis of cellular structures. It is also used in flow cytometry to identify and sort cells based on their DNA content. Additionally, TO-PRO-3 can be used to label specific proteins or organelles in cells, allowing for detailed analysis of cellular processes.
Propiedades
Número CAS |
19595-66-5 |
|---|---|
Nombre del producto |
N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
Fórmula molecular |
C15H18N4O |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C15H18N4O/c1-11-9-14(10-12(2)15(11)18(3)4)17-16-13-5-7-19(20)8-6-13/h5-10H,1-4H3 |
Clave InChI |
HKVOAJBQPIZRLH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1N(C)C)C)N=NC2=CC=[N+](C=C2)[O-] |
SMILES canónico |
CC1=CC(=CC(=C1N(C)C)C)N=NC2=CC=[N+](C=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



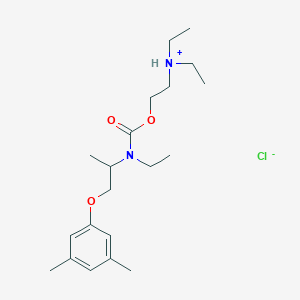
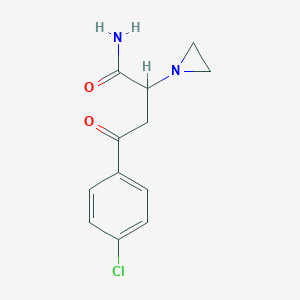
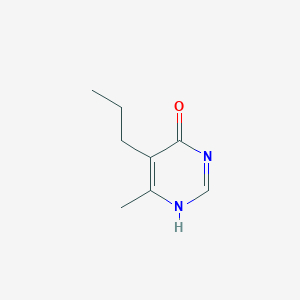
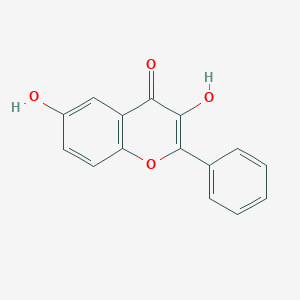
![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)
